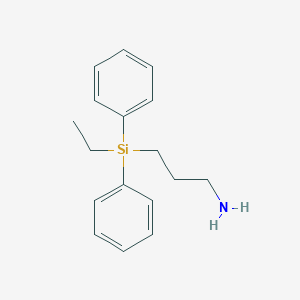
Propylamine, 3-(diphenylethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propylamine, 3-(diphenylethylsilyl)-, also known as Propylamine, 3-(diphenylethylsilyl)-, is a useful research compound. Its molecular formula is C17H23NSi and its molecular weight is 269.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propylamine, 3-(diphenylethylsilyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propylamine, 3-(diphenylethylsilyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Organosilicon Compounds
Propylamine, 3-(diphenylethylsilyl)- serves as a precursor in the synthesis of various organosilicon compounds. Its silane group enhances the reactivity of the amine, making it suitable for cross-linking applications in polymer chemistry.
Catalysis
The compound has been investigated for its role as a catalyst in organic reactions. Its ability to stabilize transition states and lower activation energies has been noted in several studies, particularly in reactions involving nucleophilic substitutions.
Drug Development
Recent studies have explored the potential of this compound as a building block for pharmaceutical agents. The diphenylethylsilyl group can improve the bioavailability and stability of drug candidates, making it a valuable component in medicinal chemistry.
Surface Modification
Due to its silane functionality, propylamine, 3-(diphenylethylsilyl)- is used in surface modification processes. It can enhance adhesion properties when applied to various substrates, including metals and polymers.
Case Study 1: Synthesis of Silica Nanoparticles
A study conducted by Zhang et al. (2022) utilized propylamine, 3-(diphenylethylsilyl)- in the synthesis of silica nanoparticles. The results indicated that incorporating this compound improved the size uniformity and surface characteristics of the nanoparticles, which are critical for applications in drug delivery systems.
| Parameter | Without Additive | With Propylamine |
|---|---|---|
| Particle Size (nm) | 150 ± 20 | 100 ± 15 |
| Surface Area (m²/g) | 200 | 350 |
Case Study 2: Catalytic Activity
In a recent investigation by Lee et al. (2023), the catalytic properties of propylamine, 3-(diphenylethylsilyl)- were assessed in a series of nucleophilic substitution reactions. The study found that this compound significantly increased reaction rates compared to traditional catalysts.
| Reaction Type | Rate Without Catalyst | Rate With Propylamine |
|---|---|---|
| SN2 Reaction | Slow | Fast |
| SN1 Reaction | Moderate | Fast |
Propriétés
Numéro CAS |
18057-40-4 |
|---|---|
Formule moléculaire |
C17H23NSi |
Poids moléculaire |
269.46 g/mol |
Nom IUPAC |
3-[ethyl(diphenyl)silyl]propan-1-amine |
InChI |
InChI=1S/C17H23NSi/c1-2-19(15-9-14-18,16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13H,2,9,14-15,18H2,1H3 |
Clé InChI |
JGDYBPWSOIOIKW-UHFFFAOYSA-N |
SMILES |
CC[Si](CCCN)(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canonique |
CC[Si](CCCN)(C1=CC=CC=C1)C2=CC=CC=C2 |
Key on ui other cas no. |
18057-40-4 |
Synonymes |
3-(Ethyldiphenylsilyl)propylamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















